molecular formula C13H16F3N3O2 B1654700 Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 260367-79-1

Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B1654700
CAS No.: 260367-79-1
M. Wt: 303.28 g/mol
InChI Key: GRAMPPUSWPPYDB-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines and their derivatives are widely used in the agrochemical and pharmaceutical industries . They are thought to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and similar compounds often involves the use of organic compounds containing fluorine . The development of fluorinated organic chemicals is becoming an increasingly important research topic .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are diverse and depend on the specific compound. For example, one method involves the conversion of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) to produce several commercial products .


Physical and Chemical Properties Analysis

Trifluoromethylpyridines have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence their biological activities and physical properties .

Mechanism of Action

The mechanism of action of trifluoromethylpyridines and similar compounds can vary widely depending on the specific compound and its intended use. For example, some compounds have been found to have significant activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards associated with trifluoromethylpyridines and similar compounds can vary widely depending on the specific compound. It’s important to refer to the specific safety data sheet for each compound for accurate information .

Future Directions

The use of trifluoromethylpyridines in the agrochemical and pharmaceutical industries is expected to continue to grow. Many novel applications of trifluoromethylpyridines are expected to be discovered in the future .

Properties

IUPAC Name

ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-2-21-12(20)19-8-6-18(7-9-19)11-10(13(14,15)16)4-3-5-17-11/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAMPPUSWPPYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381844
Record name Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260367-79-1
Record name Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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